molecular formula C14H20N2O2 B8108652 4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B8108652
M. Wt: 248.32 g/mol
InChI Key: BHZQARMEHHZSCO-UHFFFAOYSA-N
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Description

4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound that features a pyridine ring, a pyrano ring, and a pyridine-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting with the preparation of the pyridine-2-yloxy group. This group is then coupled with an octahydro-2H-pyrano[3,2-c]pyridine scaffold through a series of reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine include other pyrano[3,2-c]pyridine derivatives and pyridine-2-yloxy-containing compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties .

Uniqueness

Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4a-(pyridin-2-yloxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-7-16-13(4-1)18-11-14-6-3-9-17-12(14)5-8-15-10-14/h1-2,4,7,12,15H,3,5-6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZQARMEHHZSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCC2OC1)COC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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